molecular formula C25H30O B14251266 2-Methoxy-6-(4-octylphenyl)naphthalene CAS No. 371136-32-2

2-Methoxy-6-(4-octylphenyl)naphthalene

Cat. No.: B14251266
CAS No.: 371136-32-2
M. Wt: 346.5 g/mol
InChI Key: KKQKVXRTLBSFNM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-octylphenyl)naphthalene is an organic compound with the molecular formula C24H30O It is a derivative of naphthalene, substituted with a methoxy group at the 2-position and a 4-octylphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4-octylphenyl)naphthalene typically involves a multi-step process. One common method starts with the naphthalene core, which undergoes a Friedel-Crafts alkylation to introduce the 4-octylphenyl group at the 6-position. This is followed by a methoxylation reaction to add the methoxy group at the 2-position. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and sodium methoxide for the methoxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4-octylphenyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-(4-octylphenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-octylphenyl)naphthalene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Lacks the 4-octyl

Properties

CAS No.

371136-32-2

Molecular Formula

C25H30O

Molecular Weight

346.5 g/mol

IUPAC Name

2-methoxy-6-(4-octylphenyl)naphthalene

InChI

InChI=1S/C25H30O/c1-3-4-5-6-7-8-9-20-10-12-21(13-11-20)22-14-15-24-19-25(26-2)17-16-23(24)18-22/h10-19H,3-9H2,1-2H3

InChI Key

KKQKVXRTLBSFNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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